molecular formula C10H18N2O2 B2825692 tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate CAS No. 1378608-46-8

tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate

Cat. No.: B2825692
CAS No.: 1378608-46-8
M. Wt: 198.266
InChI Key: RSILEIAGEFITEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate” is a chemical compound with the molecular formula C10H18N2O2 . It is a solid substance with a molecular weight of 198.26 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10(4,5)6-7-11/h6H2,1-5H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 198.26 . Further physical and chemical properties are not available in the sources retrieved.

Scientific Research Applications

  • Crystal Structures and Molecular Interactions

    • tert-Butyl carbamate derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, are explored for their unique crystal structures. They form part of an isostructural family of compounds, linked via bifurcated hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).
    • In another study, two carbamate derivatives (including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate) were synthesized and structurally characterized. Their crystal packing exhibits a complex interplay of hydrogen bonds forming three-dimensional architectures (Das et al., 2016).
  • Synthetic Applications in Organic Chemistry

    • tert-Butyl carbamate derivatives, such as tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, have been synthesized as intermediates for natural products like jaspine B, which possess cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).
    • The synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a crucial intermediate for enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrates its role in complex organic syntheses (Ober et al., 2004).
  • Medicinal Chemistry and Drug Design

    • Research into tert-butyl carbamate derivatives extends to the synthesis of compounds with potential antiarrhythmic and hypotensive properties, exemplified by compounds like 1-tert-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea (Chalina et al., 1998).
    • The development of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, utilizing chiral inversion mediated by thionyl chloride, highlights its significance in the preparation of high-value compounds in medicinal chemistry (Li et al., 2015).
  • Green Chemistry and Environmental Studies

    • The study of oxidation of tert-butyl ethers in the presence of chloride ions, leading to the formation of chloro organic compounds, provides insights into the environmental impact and degradation pathways of tert-butyl compounds (Cysewski et al., 2006).

Properties

IUPAC Name

tert-butyl N-(1-cyano-2-methylpropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10(4,5)6-7-11/h6H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSILEIAGEFITEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.